2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide
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Overview
Description
2-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)-5-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of fluorine, oxazole rings, and a sulfamoyl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)-5-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]BENZAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of Fluorine: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfamoylation: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The final coupling of the synthesized intermediates to form the target compound can be carried out using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)-5-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine or sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamides.
Medicine: Potential therapeutic agent for conditions such as cancer, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)-5-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
N-(5-METHYL-12-OXAZOL-3-YL)-5-SULFAMOYL BENZAMIDE: Lacks the fluorine atom.
2-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)BENZAMIDE: Lacks the sulfamoyl group.
N-(5-METHYL-12-OXAZOL-3-YL)-5-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]BENZAMIDE: Lacks the fluorine atom.
Uniqueness
The presence of both fluorine and sulfamoyl groups in 2-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)-5-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]BENZAMIDE may confer unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to similar compounds.
Properties
Molecular Formula |
C15H13FN4O5S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide |
InChI |
InChI=1S/C15H13FN4O5S/c1-8-5-13(18-24-8)17-15(21)11-7-10(3-4-12(11)16)26(22,23)20-14-6-9(2)25-19-14/h3-7H,1-2H3,(H,19,20)(H,17,18,21) |
InChI Key |
GCSJNYPQPYILCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=NOC(=C3)C)F |
Origin of Product |
United States |
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